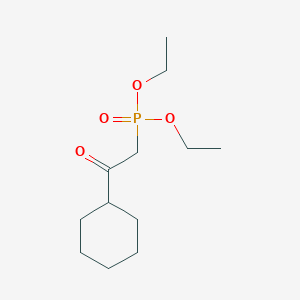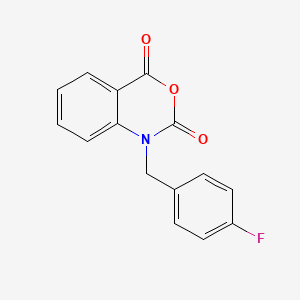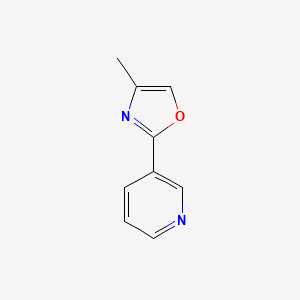
4-Methyl-2-(pyridin-3-yl)-oxazole
描述
4-Methyl-2-(pyridin-3-yl)-oxazole is a heterocyclic compound that features both an oxazole and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(pyridin-3-yl)-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-pyridinecarboxaldehyde with 4-methyl-2-aminophenol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the oxazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, to form corresponding oxazole N-oxides.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced oxazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring, allowing for the introduction of various substituents. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products:
Oxidation: Oxazole N-oxides.
Reduction: Reduced oxazole derivatives.
Substitution: Various substituted pyridine derivatives.
科学研究应用
4-Methyl-2-(pyridin-3-yl)-oxazole has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is explored as a scaffold for drug development, particularly in the design of inhibitors for specific enzymes or receptors.
Industry: Used in the development of agrochemicals and materials science for its unique chemical properties.
作用机制
The mechanism by which 4-Methyl-2-(pyridin-3-yl)-oxazole exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The oxazole and pyridine rings can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing various biochemical pathways.
相似化合物的比较
2-(Pyridin-3-yl)-oxazole: Lacks the methyl group at the 4-position, which may affect its biological activity and chemical reactivity.
4-Methyl-2-(pyridin-2-yl)-oxazole: The position of the pyridine ring nitrogen is different, potentially leading to variations in binding affinity and selectivity.
4-Methyl-2-(pyridin-4-yl)-oxazole: Similar structure but with the pyridine nitrogen at the 4-position, which can influence its interaction with biological targets.
Uniqueness: 4-Methyl-2-(pyridin-3-yl)-oxazole is unique due to the specific positioning of the methyl group and the pyridine nitrogen, which can significantly impact its chemical properties and biological activities. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in drug discovery and development.
属性
分子式 |
C9H8N2O |
|---|---|
分子量 |
160.17 g/mol |
IUPAC 名称 |
4-methyl-2-pyridin-3-yl-1,3-oxazole |
InChI |
InChI=1S/C9H8N2O/c1-7-6-12-9(11-7)8-3-2-4-10-5-8/h2-6H,1H3 |
InChI 键 |
BDTMIZWDQMTNOF-UHFFFAOYSA-N |
规范 SMILES |
CC1=COC(=N1)C2=CN=CC=C2 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

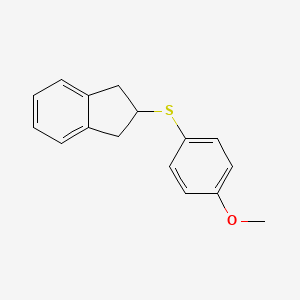
![[5-Fluoro-2-(2-oxopiperidin-1-yl)pyridin-3-yl]acetaldehyde](/img/structure/B8445863.png)
![5-Chloro-3-methyl-1,3-dihydro[1,2,5]thiadiazolo[3,4-b]pyridine 2,2-dioxide](/img/structure/B8445864.png)
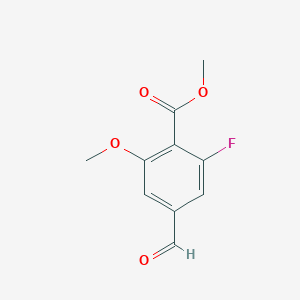
![6-Methoxy-4-methyl-8-nitro-5-[4-phenylbutoxy]quinoline](/img/structure/B8445895.png)
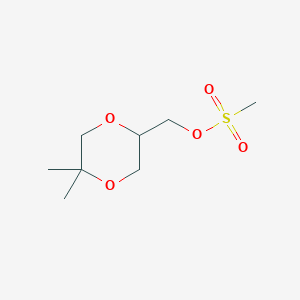
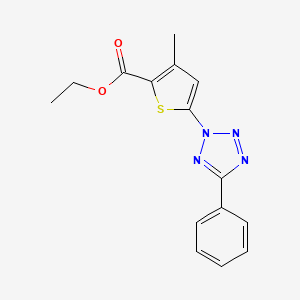



![5-[1-(3,5-Difluoro-phenyl)-ethyl]-2-fluoro-benzonitrile](/img/structure/B8445936.png)
